1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride
Description
1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride is a cyclopropylamine derivative featuring a phenoxymethyl linker bridging a cyclopropylamine group and a 3-bromo-5-methylphenyl substituent. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications. Cyclopropylamine derivatives are widely utilized as intermediates in drug discovery, particularly for central nervous system (CNS) targets due to their conformational rigidity and bioavailability .
Properties
IUPAC Name |
1-[(3-bromo-5-methylphenoxy)methyl]cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c1-8-4-9(12)6-10(5-8)14-7-11(13)2-3-11;/h4-6H,2-3,7,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWRKMPJONSGPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)OCC2(CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride typically involves multiple steps, including the formation of the cyclopropylamine core and subsequent functionalization with the bromine, methyl, and phenoxymethyl groups. Specific synthetic routes and reaction conditions may vary, but common methods include:
Cyclopropylamine Formation: The cyclopropylamine core can be synthesized through the reaction of cyclopropylcarbinol with ammonia or an amine source under acidic or basic conditions.
Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Phenoxymethylation: The phenoxymethyl group can be attached through nucleophilic substitution reactions using phenol derivatives and appropriate leaving groups.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable and cost-effective processes.
Chemical Reactions Analysis
1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide (OH-) or amines replace the bromine atom, forming new compounds.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds and formation of new products.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific reagents used.
Scientific Research Applications
1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It may serve as a tool for studying biological processes, such as enzyme inhibition or receptor binding, due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with biological receptors, leading to modulation of receptor activity and downstream signaling pathways.
Enzyme Inhibition: Inhibition of specific enzymes, affecting metabolic processes and biochemical reactions.
Cellular Pathways: Influence on cellular pathways, potentially altering gene expression, protein synthesis, and cellular functions.
The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Structural Variations: Substituent Position: The position of bromine (e.g., 2-, 3-, or 4-bromo) influences electronic properties and steric interactions. For example, 3-bromo substitution in the target compound may enhance binding to hydrophobic pockets in enzymes compared to 4-bromo analogs .
Synthetic Efficiency :
- Scalable synthesis of cyclopropylamine hydrochlorides often employs Curtius degradation or coupling reactions. For instance, 1-(cyclopropyl)cyclopropylamine HCl is synthesized via a 5-step process with 42% yield, avoiding chromatography . The target compound may require similar optimization for large-scale production.
Physicochemical Properties :
- Bromine increases molecular weight and lipophilicity (logP), which can enhance blood-brain barrier penetration but may reduce aqueous solubility. Methoxy groups (e.g., in 1-(4-methoxyphenyl)-cyclopropylamine HCl) counteract this by improving solubility .
- The hydrochloride salt form ensures stability and facilitates crystallization, a common feature across analogs .
Biological Activity: Cyclopropylamine derivatives are explored for CNS disorders (e.g., depression, Parkinson’s disease) due to their ability to inhibit enzymes like monoamine oxidases or β-secretase .
Biological Activity
1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms, interactions, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a cyclopropylamine core with a phenoxymethyl group and bromine and methyl substitutions. Its molecular formula is with a molecular weight of approximately 265.6 g/mol. The presence of the bromine atom enhances lipophilicity, which can influence its biological activity.
1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride has been identified as a potential inhibitor of semicarbazide-sensitive amine oxidase (SSAO). This enzyme plays a crucial role in the oxidative deamination of primary amines, which is significant in various physiological processes including:
- Inflammation
- Vascular regulation
- Metabolic disorders
Inhibition of SSAO may provide therapeutic benefits in conditions such as hypertension and diabetes by modulating the levels of biogenic amines and reducing oxidative stress.
In Vitro Studies
In vitro studies have demonstrated that 1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride exhibits significant inhibitory effects on SSAO activity. The binding affinity to SSAO was evaluated using various biochemical assays, revealing IC50 values that indicate effective inhibition at micromolar concentrations.
In Vivo Studies
Preclinical studies involving animal models have shown that administration of this compound leads to:
- Reduced blood pressure in hypertensive models.
- Decreased blood glucose levels in diabetic models.
These findings suggest that the compound may have potential as an antihypertensive and antidiabetic agent.
Case Studies
- Hypertension Model : A study conducted on spontaneously hypertensive rats treated with varying doses of the compound showed a dose-dependent reduction in systolic blood pressure, correlating with increased SSAO inhibition.
- Diabetes Model : In diabetic mice, treatment with 1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride resulted in significant reductions in fasting blood glucose levels compared to control groups, indicating potential antidiabetic properties.
Comparative Analysis
The following table summarizes the biological activity of 1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride compared to structurally similar compounds:
| Compound Name | Structural Features | SSAO Inhibition (IC50) | Therapeutic Potential |
|---|---|---|---|
| 1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride | Bromine and methyl substitutions | Low µM range | Antihypertensive, Antidiabetic |
| 1-(Phenoxymethyl)cyclopropan-1-amine hydrochloride | No bromine substitution | Moderate µM range | Anti-inflammatory |
| 1-(1-phenylethyl)-cyclopropan-1-amine hydrochloride | Phenylethyl group | High µM range | Limited |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
